2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide
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Overview
Description
2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C21H26N6O and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.21680947 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antituberculosis Activity
A study on the synthesis and evaluation of antituberculosis activity of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives revealed moderate to good antituberculosis activity among most of the synthesized compounds. Notably, compounds with specific structural characteristics demonstrated the most active profiles with minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, indicating potential application in antituberculosis treatment (Jadhav et al., 2016).
Synthetic Methodologies and Chemical Properties
Research into synthetic methodologies for imidazo[1,2-a]pyridines without deliberate catalyst addition has been reported, offering insights into efficient synthetic routes and potentially expanding the chemical utility of such compounds in various scientific applications. Aqueous syntheses led to methylimidazo[1,2-a]pyridines and related structures under catalyst-free conditions, demonstrating the versatility and adaptability of these compounds in chemical synthesis (Mohan et al., 2013).
Catalysis and Chemical Transformations
The development of Fe3O4@SiO2–OSO3H as an efficient heterogeneous nanocatalyst for the one-pot synthesis of complex pyridoimidazo isoquinolines showcases the compound's role in facilitating catalytic processes and chemical transformations. This highlights its potential in pharmaceutical synthesis and material science applications (Maleki, 2014).
Antitumor Properties
Amino-substituted derivatives of the compound have been synthesized and evaluated for their antitumor properties. The study focused on modifications to both the side chain and the heterocycle, with evaluations showing no significant increase in cytotoxicity compared to model compounds. This research contributes to the understanding of structural activity relationships in the development of antitumor agents (Rivalle et al., 1983).
Antioxidant Evaluation
Research into the synthesis and antioxidant evaluation of new pyrazolopyridine derivatives, including those related to the compound , has been conducted. Some synthesized compounds exhibited promising antioxidant activities, suggesting potential applications in the development of treatments for oxidative stress-related diseases (Gouda, 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-3-ethylimidazo[4,5-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-2-27-19-17(25-21(27)22)13-16(14-24-19)20(28)23-10-6-12-26-11-5-8-15-7-3-4-9-18(15)26/h3-4,7,9,13-14H,2,5-6,8,10-12H2,1H3,(H2,22,25)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQOUUZMNVBAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=N2)C(=O)NCCCN3CCCC4=CC=CC=C43)N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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